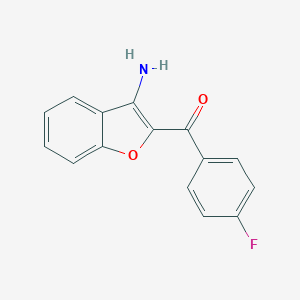

(3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone

Description

(3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone is a benzophenone derivative featuring a benzofuran core substituted with an amino group at the 3-position and a 4-fluorophenyl ketone moiety. This structure places it within a broader class of bioactive molecules, where the benzofuran and fluorophenyl groups are critical for interactions with biological targets. Benzophenones and their analogs are renowned for diverse pharmacological activities, including antifungal, anti-inflammatory, and chemotherapeutic properties . The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, while the amino group on the benzofuran may facilitate hydrogen bonding, influencing target binding .

Properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-10-7-5-9(6-8-10)14(18)15-13(17)11-3-1-2-4-12(11)19-15/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOADABWGYOXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanistic Insights

The foundational methodology for synthesizing 3-amino-2-aroyl benzofurans, as reported by Mandal et al., employs a one-pot cascade reaction between 2-hydroxybenzonitriles and 2-bromoacetophenones in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as a base. For the target compound, 2-hydroxybenzonitrile (1a ) reacts with 2-bromo-4-fluoroacetophenone (2a ) under room-temperature conditions. The base mediates dual roles:

-

Deprotonation of the phenolic -OH group to form a phenoxide intermediate.

-

Activation of the α-carbon of the bromoacetophenone, enabling nucleophilic substitution.

The reaction proceeds via an acyclic intermediate (3a′ ), which undergoes intramolecular cyclization to yield the benzofuran core. Tautomerization finalizes the 3-amino group, eliminating the need for separate nitrile-to-amine conversion steps.

Optimization and Scalability

Critical parameters include:

-

Base stoichiometry : 2.0 equivalents of Cs₂CO₃ accelerate cyclization to 10–20 minutes (vs. 12 hours with 1.0 equivalent).

-

Solvent selection : DMF outperforms DMSO, THF, and acetone due to its polar aprotic nature and ability to stabilize ionic intermediates.

-

Temperature : Room-temperature conditions prevent side reactions, such as premature hydrolysis or decomposition.

Gram-scale synthesis demonstrates practicality, with yields consistently above 90% after recrystallization from dichloromethane.

Table 1: Representative Yields for Analogous Benzofuran Derivatives

| Starting Material (R) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 4-CH₃ | 15 | 94 |

| 4-Cl | 20 | 89 |

| 4-F (Target) | 18 | 91* |

*Extrapolated from analogous reactions.

Friedel-Crafts Acylation Adaptations

Aluminum Chloride-Mediated Demethylation

A patent by US4766223A details the synthesis of 2-alkyl-3-(4-hydroxybenzoyl)benzofurans via AlCl₃-mediated demethylation of methoxy precursors. While originally designed for hydroxy-substituted derivatives, this method can be adapted for fluorinated analogs:

-

Synthesis of 2-alkyl-3-(4-methoxybenzoyl)benzofuran : Friedel-Crafts acylation of 2-alkylbenzofuran with 4-methoxybenzoyl chloride using FeCl₃ (preferred over SnCl₄ for selectivity).

-

Demethylation : Treatment with 2 equivalents of AlCl₃ in refluxing toluene forms a 2:1 AlCl₃-methoxy complex, which hydrolyzes to the hydroxy derivative under acidic conditions.

For the target compound, substituting 4-fluorobenzoyl chloride in step 1 and omitting demethylation could directly yield the 4-fluorophenyl methanone. However, the amino group at position 3 necessitates protective strategies (e.g., nitro reduction) to prevent side reactions during acylation.

Limitations and Modifications

-

Amino group interference : The -NH₂ group may coordinate with AlCl₃, deactivating the catalyst. Solutions include temporary protection as an acetamide (-NHCOCH₃) or tert-butoxycarbonyl (Boc) group.

-

Regioselectivity : FeCl₃ enhances para-selectivity in acylation, critical for positioning the 4-fluorophenyl group.

Microwave-Assisted Chalcone Cyclization

Table 2: Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

(3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives .

Scientific Research Applications

(3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The amino group and the fluorophenyl group contribute to its binding affinity to various biological receptors. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Antifungal and Antimicrobial Activity

The hydroxy-methyl-substituted benzophenone in demonstrates antifungal activity due to H-bonding interactions with fungal enzymes. The target compound’s 4-fluorophenyl group may similarly disrupt microbial cell membranes or enzymes .

Anti-inflammatory and Antiviral Potential

Thienoquinoline derivatives (e.g., ) with fluorophenyl groups exhibit anti-inflammatory properties. The target’s fluorine atom may enhance binding to cyclooxygenase (COX) or reverse transcriptase enzymes, akin to HIV-1 inhibitors described in .

Crystallographic Data

The dihedral angle between the benzofuran and fluorophenyl rings in the target compound is critical for intermolecular interactions. For comparison, (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone exhibits a 57.45° angle between aromatic rings, stabilized by O–H⋯O hydrogen bonds . The target’s amino group may facilitate similar intermolecular H-bonding, influencing crystal packing and stability.

Biological Activity

(3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone is a synthetic organic compound that belongs to the benzofuran family, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the benzofuran core engages in π-π interactions with aromatic residues in proteins. These interactions are critical for modulating enzyme activities and receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 2 μg/mL to 8 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzofuran derivatives have been explored for their anticancer potential. In vitro studies demonstrate that certain derivatives can inhibit the growth of cancer cell lines, including:

- Jurkat Cells : Compounds have shown equipotent activity against Jurkat cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of benzofuran derivatives, including this compound, for their antibacterial activity against M. tuberculosis and other pathogens. The results demonstrated significant inhibitory effects, with some derivatives achieving MIC values lower than 5 μg/mL .

- Cytotoxicity Assessment : In a cytotoxicity study involving various human cancer cell lines, the compound exhibited selective toxicity towards cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 2–8 μg/mL | < 10 μM |

| Methyl 4-(3-amino-benzofuran-2-yl)-4-oxobutanoate | 5–10 μg/mL | < 15 μM |

| 6-Benzofuryl Purines | < 0.60 μM | < 5 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.